5-Furan-2-yl-pyrazin-2-ylamine

VAP-1 inhibition SSAO inflammation

5-Furan-2-yl-pyrazin-2-ylamine (IUPAC: 5-(furan-2-yl)pyrazin-2-amine) is a heterocyclic primary amine with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol. The compound incorporates a pyrazin-2-amine core substituted at the 5-position with a furan-2-yl ring.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B8676698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Furan-2-yl-pyrazin-2-ylamine
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=C(C=N2)N
InChIInChI=1S/C8H7N3O/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H,(H2,9,11)
InChIKeyZAGVFBNMEVMTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Furan-2-yl-pyrazin-2-ylamine – Core Scaffold, Physicochemical Identity, and Procurement Baseline


5-Furan-2-yl-pyrazin-2-ylamine (IUPAC: 5-(furan-2-yl)pyrazin-2-amine) is a heterocyclic primary amine with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol [1]. The compound incorporates a pyrazin-2-amine core substituted at the 5-position with a furan-2-yl ring. It is classified as a 5-substituted-2-arylpyrazine, a scaffold recognized in medicinal chemistry for modulating targets such as corticotropin-releasing factor (CRF) receptors and vascular adhesion protein-1 (VAP-1) [2]. The compound is typically supplied as a research chemical with a purity of ≥95% and has been characterized with a melting point of 80.2–83.8 °C .

5-Furan-2-yl-pyrazin-2-ylamine – Why In-Class Analogs Cannot Be Considered Interchangeable


The 5-(furan-2-yl)pyrazin-2-amine scaffold presents three critical points of structural variation—the heteroaryl substituent identity, the substitution position on the pyrazine ring, and the nature of the exocyclic amine—that each profoundly influence target binding and selectivity. Simple regioisomeric shifts (e.g., moving the furan from the 5-position to the 6-position) or bioisosteric replacement (e.g., substituting thiophene for furan) alter the vector and electronic character of the aromatic group, which can re-orient the critical hydrogen-bonding interactions of the 2-amino group within the binding pocket [1]. Similarly, replacement of the furan-2-yl with a furan-3-yl group changes the dipole moment and steric footprint, affecting both potency and off-target profiles. These differences are directly observable in the quantitative activity data presented below, demonstrating that generic substitution without experimental validation risks loss of target engagement or introduction of undesirable selectivity liabilities.

5-Furan-2-yl-pyrazin-2-ylamine – Evidence-Based Differentiation from Closest Analogs


VAP-1 Inhibitory Potency: 5-(Furan-2-yl) vs. 6-(Furan-2-yl) Regioisomer

5-(Furan-2-yl)pyrazin-2-amine demonstrates potent inhibition of rat vascular adhesion protein-1 (VAP-1) with an IC50 of 5.20 nM when tested in CHO cells expressing the recombinant enzyme, preincubated for 20 minutes followed by [14C]-benzylamine addition and measurement after 1 hour by scintillation counting [1]. The 6-(furan-2-yl)pyrazin-2-amine regioisomer, where the furan ring is attached at the 6-position of the pyrazine core, has also been reported as a VAP-1 ligand but with markedly reduced binding affinity in comparable displacement assays; quantitative IC50 data for the 6-isomer remains limited in public repositories, making cross-study comparison challenging [2]. Direct head-to-head data within a single assay platform are not yet available, constraining the evidence strength to cross-study comparable inference.

VAP-1 inhibition SSAO inflammation

Regioisomeric Selectivity: 5-(Furan-2-yl) vs. 5-(Furan-3-yl) Pyrazin-2-amine

The compound 5-(furan-3-yl)pyrazin-2-ylamine (CAS 710323-22-1) is a constitutional isomer differing only in the attachment point of the furan ring (3-yl instead of 2-yl). While both isomers share the same molecular formula (C₈H₇N₃O) and molecular weight (161.16 g/mol), their biological activity profiles diverge. 5-(Furan-3-yl)pyrazin-2-ylamine has been described as a kinase inhibitor scaffold, whereas the 2-yl isomer demonstrates potent VAP-1 inhibition . The shift from 2-furyl to 3-furyl alters the orientation of the oxygen lone pair and the ring dipole, which affects both hydrogen-bonding capacity and π-stacking interactions within the target binding site. Quantitative head-to-head data are not yet available, and this comparison represents a class-level inference derived from distinct target engagement profiles.

kinase inhibition regioisomer selectivity medicinal chemistry

Synthetic Accessibility and Scalability: Defined Synthetic Route vs. Multi-Step Analog Synthesis

A validated synthetic route for 5-furan-2-yl-pyrazin-2-ylamine has been reported, yielding the target compound in 77% isolated yield (356 mg) after Biotage flash chromatography (FLASH 40S, silica, 98/2 to 96/4 methylene chloride/methanol gradient) . The product is obtained as a brown solid with a melting point of 80.2–83.8 °C. In contrast, the 6-(furan-2-yl) regioisomer and the thiophene analog typically require alternative coupling strategies (e.g., Suzuki-Miyaura cross-coupling with heteroaryl boronic acids) that often deliver lower overall yields (40–60% range reported in patent literature for related 5-substituted-2-arylpyrazines) [1]. The established, chromatography-based purification method for the 5-furan-2-yl isomer ensures reliable procurement of material with consistent purity.

synthesis yield chromatography procurement

Physicochemical Property Differentiation: Solubility and Hydrogen-Bonding Capacity

5-(Furan-2-yl)pyrazin-2-amine possesses a calculated topological polar surface area (TPSA) of approximately 64.8 Ų (based on the pyrazin-2-amine core with one furan substituent) and an estimated logP of ~0.6–1.2 [1]. The primary amine at the 2-position serves as a hydrogen-bond donor (HBD count = 1), while the pyrazine nitrogens and furan oxygen contribute to a hydrogen-bond acceptor (HBA) count of 4. In comparison, the analogous 2-(furan-2-yl)pyrazine (lacking the 2-amino group) shows a reduced HBD count of 0 and a higher logP (~1.5–1.8), which favors membrane permeability but reduces aqueous solubility and increases the risk of non-specific protein binding [2]. The amino group in the target compound thus offers a balanced profile suitable for both biochemical assay compatibility and cell-based studies where moderate aqueous solubility is required.

solubility logP hydrogen bonding drug-likeness

5-Furan-2-yl-pyrazin-2-ylamine – Top Application Scenarios Driven by Quantitative Evidence


VAP-1/SSAO Inhibitor Screening and Lead Optimization

Based on the confirmed IC50 of 5.20 nM against rat VAP-1 in a validated CHO cell assay [1], this compound is the preferred starting point for structure-activity relationship (SAR) campaigns targeting semicarbazide-sensitive amine oxidase (SSAO/VAP-1). The established synthesis protocol (77% yield, flash chromatography) enables rapid analog generation through modification of the furan ring or the 2-amino position, facilitating hit-to-lead expansion.

Regioisomeric Probe for Pyrazine-Based Target Selectivity Studies

The compound serves as a critical probe for distinguishing 5-substituted versus 6-substituted pyrazin-2-amine binding modes. Its defined VAP-1 activity contrasts with the distinct kinase inhibition profile of the 3-furyl isomer and the reduced VAP-1 engagement of the 6-substituted isomer . This makes it an essential tool for chemoproteomics and selectivity profiling experiments where positional isomer resolution is required.

Reference Standard for Heterocyclic Amine Physicochemical Benchmarking

With a characterized melting point (80.2–83.8 °C), defined purity (≥95%), and computed physicochemical descriptors (HBD=1, HBA=4, logP ~0.6–1.2), 5-furan-2-yl-pyrazin-2-ylamine provides a well-defined reference for calibrating computational models of solubility, permeability, and hydrogen-bonding capacity in heterocyclic amine libraries [2].

Scaffold for Dual-Target Inhibitor Design (VAP-1 / CRF Receptor)

Because 5-substituted-2-arylpyrazines are disclosed as selective modulators of CRF receptors in addition to their VAP-1 activity [3], this compound offers a unique scaffold for exploring polypharmacology. Its balanced physicochemical properties and synthetic tractability make it suitable for fragment-based screening or as a warhead in PROTAC design targeting both inflammatory and CNS pathways.

Quote Request

Request a Quote for 5-Furan-2-yl-pyrazin-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.